Kinase Selectivity Fingerprint: 2,6-Dichlorophenyl vs. 3,5-Dimethoxyphenyl Urea Derivatives
When incorporated into 1,6-naphthyridine-2-urea derivatives, the 2,6-dichlorophenyl moiety yields a kinase inhibition profile that is markedly distinct from that of the 3,5-dimethoxyphenyl analog. Specifically, 3-(2,6-dichlorophenyl)-2-urea derivatives demonstrate reduced selectivity against PDGFR (approximately 10-fold more effective) and c-Src (approximately 500-fold more effective) compared to the 3-(3,5-dimethoxyphenyl) counterparts, which exhibit >100-fold selectivity for FGFR/VEGFR over PDGFR and c-Src [1]. This differential selectivity is a direct consequence of the aryl substitution pattern and is critical for applications requiring multi-kinase targeting rather than high selectivity for FGFR alone.
| Evidence Dimension | Kinase Selectivity (Fold-Selectivity vs. Potency Shift) |
|---|---|
| Target Compound Data | More effective against PDGFR (ca. 10-fold) and c-Src (ca. 500-fold) compared to 3,5-dimethoxyphenyl analog |
| Comparator Or Baseline | 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2-urea derivatives: Highly selective (>100-fold) for FGFR and VEGFR over PDGFR and c-Src |
| Quantified Difference | Approximately 10-fold higher PDGFR activity; approximately 500-fold higher c-Src activity |
| Conditions | In vitro kinase inhibition assays using isolated FGFR-1, VEGFR-2, PDGFR, and c-Src tyrosine kinases; 1,6-naphthyridine-2-urea scaffold |
Why This Matters
This evidence directly informs the selection of 2,6-dichlorophenyl isocyanate for the synthesis of multi-kinase inhibitors, as opposed to the 3,5-dimethoxyphenyl analog which is more suited for FGFR-selective agents.
- [1] Thompson, A. M., et al. (2005). Synthesis and structure−activity relationships of soluble 7-substituted 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amines and related ureas as dual inhibitors of the fibroblast growth factor receptor-1 and vascular endothelial growth factor receptor-2 tyrosine kinases. Journal of Medicinal Chemistry, 48(14), 4628-4653. View Source
